SB 204070

Overview

Description

Mechanism of Action

Target of Action

SB 204070, also known as SB-204070 hydrochloride, is a potent and selective antagonist for the 5-HT4 serotonin receptor . The 5-HT4 receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in various physiological processes such as mood regulation, gastrointestinal motility, and cognitive functions .

Mode of Action

This compound acts as an antagonist at the 5-HT4 receptor, meaning it binds to the receptor and blocks its activation by serotonin . This prevents the receptor from triggering the downstream signaling pathways that would normally be activated by serotonin . It’s worth noting that this compound can also block muscarine receptors and sodium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin signaling pathway. By blocking the 5-HT4 receptor, this compound inhibits the transmission of serotonin signals, thereby modulating the physiological processes controlled by this neurotransmitter .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of serotonin signaling via the 5-HT4 receptor. This can lead to changes in the physiological processes regulated by serotonin, such as mood, cognition, and gastrointestinal function . The blockade of muscarine receptors and sodium channels may also have additional effects .

Biochemical Analysis

Biochemical Properties

SB 204070 interacts with the 5-HT4 receptor, a subtype of the serotonin receptor . It acts as a potent antagonist, blocking the receptor and inhibiting its function . This interaction with the 5-HT4 receptor is highly selective, with this compound showing over 5000-fold selectivity over other serotonin receptor subtypes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the 5-HT4 receptor, which plays a crucial role in neurotransmission . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the 5-HT4 receptor, thereby blocking the receptor and inhibiting its function . This can lead to changes in gene expression and cellular signaling pathways .

Metabolic Pathways

This compound is involved in the serotonin signaling pathway due to its interaction with the 5-HT4 receptor

Preparation Methods

The synthesis of SB 204070 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Formation of the benzodioxane ring: This involves the reaction of appropriate starting materials under specific conditions to form the benzodioxane structure.

Introduction of the amino and chloro groups: These functional groups are introduced through substitution reactions.

Formation of the piperidinylmethyl ester: This step involves the reaction of the benzodioxane intermediate with a piperidine derivative to form the final product.

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.

Chemical Reactions Analysis

SB 204070 undergoes several types of chemical reactions, including:

Substitution reactions: The chloro group in the benzodioxane ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and acids or bases for hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SB 204070 is widely used in scientific research due to its selective antagonism of the 5-HT4 receptor. Some of its applications include:

Neuroscience research: It is used to study the role of 5-HT4 receptors in various neurological processes, including memory, learning, and mood regulation.

Gastrointestinal research: This compound is used to investigate the role of 5-HT4 receptors in gastrointestinal motility and secretion.

Pharmacological studies: It is used to evaluate the effects of 5-HT4 receptor antagonism in various physiological and pathological conditions.

Comparison with Similar Compounds

SB 204070 is unique in its high selectivity and potency as a 5-HT4 receptor antagonist. Similar compounds include:

RS 67333: Another selective 5-HT4 receptor antagonist used in research.

SB 207266: A compound with similar selectivity for the 5-HT4 receptor.

SB 612111: Another 5-HT4 receptor antagonist with comparable properties.

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and specific applications in research.

Properties

IUPAC Name |

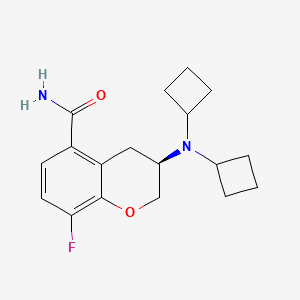

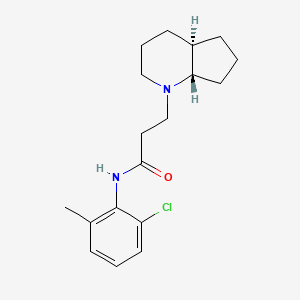

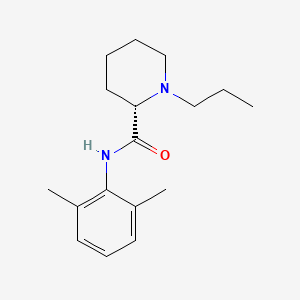

(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O4.ClH/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18;/h11,13H,2-10,12,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQGKAOSYSXEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933459 | |

| Record name | SB 204070 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148688-01-1 | |

| Record name | 1,4-Benzodioxin-5-carboxylic acid, 8-amino-7-chloro-2,3-dihydro-, (1-butyl-4-piperidinyl)methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148688-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 204070A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148688011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 204070 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-204070A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ39GL43SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SB 204070 acts as a competitive antagonist at the 5-HT4 receptor. [, ] This means it binds to the receptor and blocks the binding of serotonin (5-HT), the endogenous ligand. By doing so, this compound prevents 5-HT from activating the receptor and triggering downstream signaling pathways. [, ] The specific downstream effects depend on the tissue and physiological context. For instance, in the guinea pig distal colon, this compound inhibits 5-HT-evoked contractions mediated through cholinergic mechanisms. []

A:

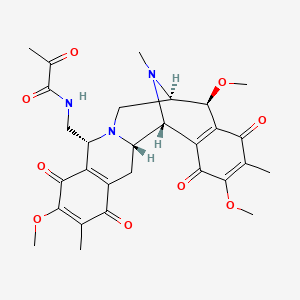

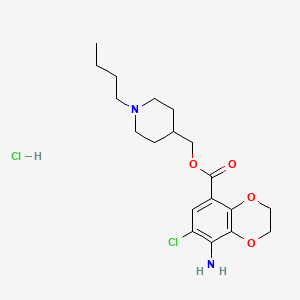

- Full Chemical Name: (1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride []

- Molecular Formula: C21H31ClN2O5 . HCl []

- Molecular Weight: 447.4 g/mol (free base) []

A: While specific SAR studies dedicated to this compound were not present in the provided research, information from comparative studies with other antagonists, particularly RS 39604, offer some insights. [] These studies highlight the importance of structural features for high affinity and selectivity towards the 5-HT4 receptor. Subtle modifications likely influence the interaction with the receptor binding site, impacting potency and antagonist properties.

ANone: this compound has shown efficacy in various in vitro and in vivo models:

- In vitro: Demonstrates potent antagonism of 5-HT-induced contractions in isolated tissues such as guinea pig distal colon [] and rat esophagus. []

- In vivo: Effectively inhibits 5-HTP-induced diarrhea in mice. [] Shows long-lasting inhibition of 5-HT-induced tachycardia in anaesthetized vagotomized micropigs. []

A: While comprehensive toxicology data isn't provided in the papers, one study suggests that this compound does not affect colorectal distension-induced increases in arterial pressure in a visceral pain model in rats, indicating that it might not be involved in nociception. [] Further safety and toxicity studies would be needed to draw definitive conclusions.

A: While the papers don't provide a historical timeline, they highlight the significance of this compound as an early, potent, and selective tool for investigating the role of 5-HT4 receptors in various physiological and pathophysiological processes. [, ] This research contributed to the understanding of 5-HT4 receptor involvement in gastrointestinal motility, cardiac function, and other systems.

- What is the significance of the unsurmountable antagonism observed with this compound in certain tissues, and how does it compare to the competitive antagonism observed in others? [, ]

- Could the differences in this compound's effects on cholinergic and non-cholinergic fast synaptic transmission in the guinea pig ileum be attributed to different 5-HT4 receptor isoforms? []

- What are the implications of the findings that 5-HT induces duodenal mucosal bicarbonate secretion via 5-HT4 receptors, and could this mechanism be targeted therapeutically? []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.